

GSK-1440115: A Technical Guide to its Potential Therapeutic Applications

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Compound of Interest

Compound Name: GSK-1440115

Cat. No.: B1672353

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Abstract

GSK-1440115 is a potent, orally active, and selective competitive antagonist of the urotensin-II (UT) receptor. Urotensin-II, the most potent known vasoconstrictor, and its receptor are implicated in a variety of physiological and pathophysiological processes, including cardiovascular regulation and inflammatory conditions such as asthma. This technical guide provides a comprehensive overview of the preclinical and clinical investigations into the therapeutic potential of **GSK-1440115**. It details the compound's mechanism of action, summarizes key quantitative data from clinical and preclinical studies in structured tables, provides detailed experimental protocols for pivotal assays, and visualizes the core signaling pathways and experimental workflows.

Introduction

Urotensin-II (U-II) is a cyclic peptide that exerts its effects through the G-protein coupled urotensin (UT) receptor. The U-II/UT system is expressed in various tissues, including the cardiovascular system, lungs, and kidneys. Its involvement in vasoconstriction, cell proliferation, and inflammation has made it a target for therapeutic intervention in a range of diseases. **GSK-1440115** was developed by GlaxoSmithKline as a specific antagonist to probe the therapeutic potential of blocking this pathway.^{[1][2][3]} This document synthesizes the available scientific and clinical data on **GSK-1440115**.

Mechanism of Action

GSK-1440115 functions as a competitive antagonist at the urotensin-II receptor.^{[1][3]} By binding to the UT receptor, it prevents the endogenous ligand, urotensin-II, from activating downstream signaling cascades. In tissues such as vascular smooth muscle, activation of the UT receptor by U-II typically leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). This leads to an increase in intracellular calcium concentrations and the activation of protein kinase C (PKC), ultimately resulting in vasoconstriction and cellular proliferation. **GSK-1440115** blocks these initial steps, thereby inhibiting the physiological effects of U-II.

Preclinical Data

In Vitro Efficacy

Preclinical studies have demonstrated the inhibitory activity of **GSK-1440115** on U-II-induced cellular responses. A key area of investigation has been its effect on vascular smooth muscle cell (VSMC) proliferation, a critical process in the pathogenesis of atherosclerosis and restenosis.

Table 1: In Vitro Inhibition of Urotensin-II Induced Vascular Smooth Muscle Cell Proliferation

Compound	Target	Assay	Endpoint	IC50 (nM)
GSK-1440115	Urotensin-II Receptor	VSMC Proliferation	Inhibition of U-II induced proliferation	82.3

Experimental Protocol: Vascular Smooth Muscle Cell Proliferation Assay

This protocol outlines the general methodology used to assess the inhibitory effect of **GSK-1440115** on urotensin-II-induced vascular smooth muscle cell proliferation.

1. Cell Culture:

- Primary Human Aortic Smooth Muscle Cells (HASMCs) are cultured in SmGM-2 medium supplemented with 5% fetal bovine serum, human epidermal growth factor, human fibroblast growth factor, and insulin.
- Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.

2. Proliferation Assay (BrdU Incorporation):

- HASMCs are seeded in 96-well plates and allowed to adhere overnight.
- Cells are then serum-starved for 24 hours to synchronize their cell cycle.
- Following starvation, cells are pre-treated with varying concentrations of **GSK-1440115** or vehicle control for 1 hour.
- Urotensin-II (typically at a concentration of 50 nM) is then added to stimulate proliferation.
- After 24 hours of incubation, 5-bromo-2'-deoxyuridine (BrdU) is added to the wells for a further 4 hours.
- The incorporation of BrdU into newly synthesized DNA is quantified using a commercial BrdU cell proliferation ELISA kit according to the manufacturer's instructions.
- The absorbance is read using a microplate reader, and the IC₅₀ value is calculated from the dose-response curve.

Clinical Data

GSK-1440115 has been evaluated in Phase I clinical trials to assess its safety, tolerability, and pharmacokinetics in healthy volunteers and its potential efficacy in patients with asthma.

Pharmacokinetics in Healthy Volunteers (NCT01202214)

A Phase I, randomized, placebo-controlled, single-blind, dose-escalation study was conducted in 70 healthy subjects to evaluate single doses (1-750 mg) of **GSK-1440115**.^{[1][2][3]}

Table 2: Pharmacokinetic Parameters of **GSK-1440115** in Healthy Volunteers

Dose	Food Effect (at 50 mg)	Tmax (at 750 mg with food)	Terminal Half-life (at 750 mg with food)
1-750 mg (single dose)	Marked increase in exposure	2 - 6 hours	~2 hours

Note: The study reported a high degree of variability in the observed pharmacokinetics at all doses.[\[1\]](#)[\[2\]](#)

Efficacy in Patients with Asthma (NCT01424280)

A Phase Ib, randomized, placebo-controlled, crossover study evaluated the efficacy of a single 750 mg oral dose of **GSK-1440115** in 12 patients with mild to moderate asthma.[\[1\]](#)[\[2\]](#)[\[4\]](#)

Table 3: Pharmacodynamic Endpoints in Asthma Patients

Treatment	Primary Endpoint	Outcome
GSK-1440115 (750 mg)	Change in FEV1	No significant bronchodilation observed
GSK-1440115 (750 mg)	Methacholine Challenge (PC20)	No protection against methacholine-induced bronchospasm

Conclusion: While safe and well-tolerated, **GSK-1440115** did not demonstrate efficacy as an acute bronchodilator in this patient population.[\[2\]](#)

Safety and Tolerability

Across both Phase I studies, **GSK-1440115** was found to be safe and well-tolerated in both healthy subjects and asthmatic patients at doses up to 750 mg.[\[1\]](#)[\[2\]](#) No serious adverse events were reported.

Experimental Protocol: Phase Ib Asthma Clinical Trial (NCT01424280)

1. Study Design:

- A randomized, placebo-controlled, two-period, single-blind crossover study.

2. Participant Population:

- 12 patients with a documented history of mild to moderate asthma.

- Best FEV1 of >70% of the predicted normal value.
- Hyper-responsive to methacholine (baseline PC20 \leq 4 mg/mL).[4]

3. Intervention:

- Participants received a single oral dose of 750 mg **GSK-1440115** or a matching placebo in two separate treatment periods, with a washout period in between.

4. Efficacy Assessments:

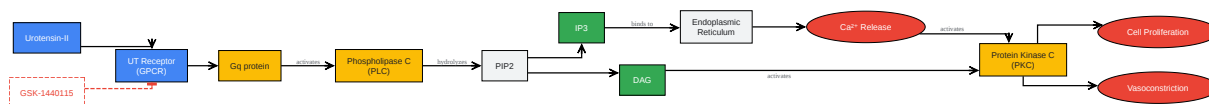
- Forced Expiratory Volume in 1 second (FEV1): Measured at baseline and at multiple time points post-dose to assess bronchodilator effect.
- Methacholine Challenge: Performed to determine the provocative concentration of methacholine causing a 20% fall in FEV1 (PC20), assessing the protective effect against bronchoconstriction.

5. Safety Assessments:

- Monitoring of adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests throughout the study.

Visualizations

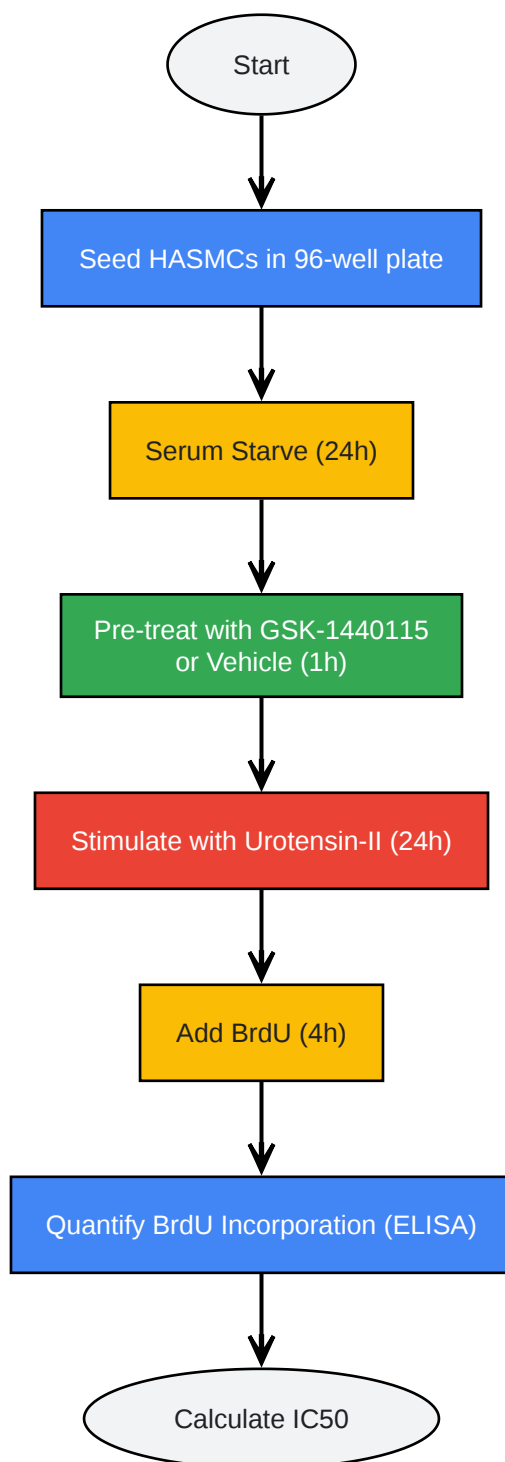
Urotensin-II Signaling Pathway in Vascular Smooth Muscle Cells



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Caption: Urotensin-II signaling pathway in vascular smooth muscle cells and the inhibitory action of **GSK-1440115**.

Experimental Workflow for In Vitro VSMC Proliferation Assay



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Caption: Workflow for assessing the inhibitory effect of **GSK-1440115** on VSMC proliferation.

Discussion and Future Directions

The preclinical data for **GSK-1440115** demonstrated its potential as an inhibitor of urotensin-II-mediated vascular smooth muscle cell proliferation, suggesting a possible role in cardiovascular diseases characterized by pathological vascular remodeling. However, the clinical development program primarily focused on asthma, where the compound, despite being safe and well-tolerated, failed to show clinical efficacy.^[2]

The disconnect between the preclinical rationale and the clinical outcome in asthma highlights the complexity of urotensin-II biology in different disease contexts. The high variability in pharmacokinetics observed in clinical trials may have contributed to the lack of a clear dose-response relationship and efficacy.^{[1][2]}

Future research could explore alternative therapeutic areas for **GSK-1440115**, potentially revisiting its application in cardiovascular disorders where the link between urotensin-II and pathophysiology is more established. Further studies would be required to optimize dosing regimens and potentially identify patient populations that might benefit from UT receptor antagonism. Additionally, exploring the efficacy of **GSK-1440115** in combination with other therapeutic agents could be a viable strategy.

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